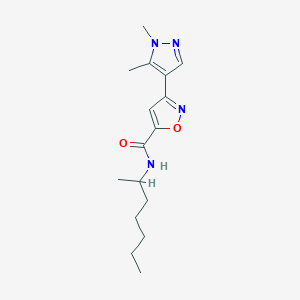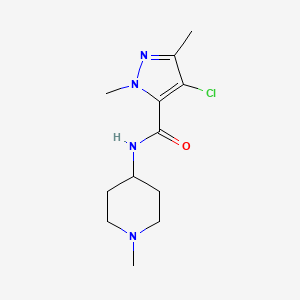![molecular formula C22H26FN3O B4656005 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4656005.png)
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
説明
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine, also known as FPBP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine involves its interaction with various targets in the body such as receptors, enzymes, and ion channels. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been found to exhibit affinity towards dopamine D2 receptors, serotonin receptors, and GABA receptors. It has also been found to inhibit the activity of MAO-B enzyme, which is involved in the degradation of dopamine.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been found to exhibit various biochemical and physiological effects such as neuroprotection, antipsychotic properties, antidepressant properties, anxiolytic effects, and anticancer properties. The compound has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
The advantages of using 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine in lab experiments include its synthetic availability, high purity, and well-defined structure. The compound has been extensively studied for its potential therapeutic applications, which makes it a suitable candidate for further research. However, the limitations of using 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine in lab experiments include its potential toxicity and side effects. Further studies are required to determine the optimal dosage and administration route for the compound.
将来の方向性
There are several future directions for the research on 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine. One potential direction is to study its potential therapeutic applications in other fields such as cardiology and immunology. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies are also required to determine the optimal dosage and administration route for the compound. Additionally, the development of novel synthetic methods for 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine and its analogues may lead to the discovery of new compounds with improved therapeutic properties.
科学的研究の応用
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been found to exhibit neuroprotective effects by inhibiting the activity of monoamine oxidase-B (MAO-B) enzyme, which is involved in the degradation of dopamine. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has also been found to possess antipsychotic properties by blocking the activity of dopamine D2 receptors.
In psychiatry, 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been studied as a potential treatment for depression and anxiety disorders. It has been found to increase the levels of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has also been found to exhibit anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
In oncology, 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been studied for its potential anticancer properties. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has also been found to sensitize cancer cells to chemotherapy drugs, thereby improving their efficacy.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c23-20-5-1-2-6-21(20)25-13-15-26(16-14-25)22(27)19-9-7-18(8-10-19)17-24-11-3-4-12-24/h1-2,5-10H,3-4,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTQVNRGVMOSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl][4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4655926.png)

![4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655938.png)

![N-[1-[cyano(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)methyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4655946.png)
![methyl 2-[({[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4655953.png)
![4-[(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4655955.png)
![1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B4655962.png)


![4-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4655991.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4655996.png)
![methyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4656018.png)